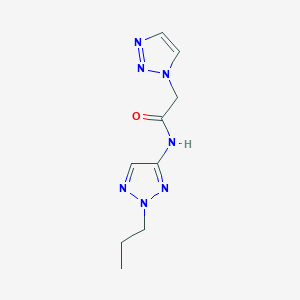![molecular formula C16H19NO2S3 B5037339 N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5037339.png)
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is not fully understood, but it is thought to involve the formation of covalent bonds with the target enzyme. This covalent bond formation can lead to irreversible inhibition of the enzyme, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase, metalloproteases, and other enzymes. N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide in lab experiments is its ability to irreversibly inhibit enzymes, which can provide valuable insights into the role of these enzymes in various biological processes. However, one limitation of using N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase and metalloproteases, which are involved in various disease states. Another area of interest is the investigation of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide's anti-inflammatory and anti-tumor properties, which could lead to the development of new drugs for these conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide and its potential toxicity.
Méthodes De Synthèse
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide can be synthesized through a multistep process starting from 4-methylthioaniline. The first step involves the reaction of 4-methylthioaniline with 2-chloroethyl phenyl sulfide to form N-{2-[(4-methylphenyl)thio]ethyl}-4-methylthioaniline. This intermediate is then reacted with chlorosulfonic acid to form N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, which is the final product.
Applications De Recherche Scientifique
N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme inhibition, and drug discovery. N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and metalloproteases, which are involved in various biological processes. This inhibition can be used to investigate the role of these enzymes in disease states and to develop new drugs that target them.
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S3/c1-13-3-5-15(6-4-13)21-12-11-17-22(18,19)16-9-7-14(20-2)8-10-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZSUFARPSVYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylphenyl)sulfanylethyl]-4-methylsulfanylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5037268.png)
![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)

![N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5037308.png)
![4-[6-(2-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5037312.png)
![N-[4-(heptylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B5037314.png)
![3-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5037331.png)
![1-allyl-5-[4-(allyloxy)-3-ethoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037340.png)
![N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
![1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5037347.png)
![2-[(2-chlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5037360.png)